(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol
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Overview
Description
(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol typically involves a multi-step process. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to introduce the aminoethyl and methanol groups . The reaction conditions often require the use of Lewis acids as catalysts and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways . This inhibition can have therapeutic potential in treating various inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
N-(2-aminoethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoacetamide: Contains similar structural features and is used in different biochemical applications.
Uniqueness
(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-yl]methanol |
InChI |
InChI=1S/C12H24N2O/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10,13H2 |
InChI Key |
IUIJRZHDCNMPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCN(C2)CCN |
Origin of Product |
United States |
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